molecular formula C9H7Cl2NO B15150142 5-Chloro-2-chloromethyl-6-methyl-benzooxazole

5-Chloro-2-chloromethyl-6-methyl-benzooxazole

Cat. No.: B15150142
M. Wt: 216.06 g/mol
InChI Key: GQGYVIHZPQEGTE-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-6-methyl-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(chloromethyl)-6-methyl-1,3-benzoxazole typically involves the chlorination of 2-(chloromethyl)-6-methyl-1,3-benzoxazole. One common method involves the use of triphosgene as a chlorinating agent. The reaction is carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of dechlorinated or demethylated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dechlorinated or demethylated compounds.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-6-methyl-1,3-benzoxazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(chloromethyl)-6-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-1,3-benzoxazole
  • 5-Chloro-2-methyl-4-isothiazolin-3-one
  • 5-Chloro-2-methoxyaniline

Uniqueness

5-Chloro-2-(chloromethyl)-6-methyl-1,3-benzoxazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties or different reactivity patterns in synthetic applications .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-6-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7Cl2NO/c1-5-2-8-7(3-6(5)11)12-9(4-10)13-8/h2-3H,4H2,1H3

InChI Key

GQGYVIHZPQEGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)CCl

Origin of Product

United States

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